[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid
CAS No.:
Cat. No.: VC16800289
Molecular Formula: C23H34N5O14P
Molecular Weight: 635.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H34N5O14P |
|---|---|
| Molecular Weight | 635.5 g/mol |
| IUPAC Name | [1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid |
| Standard InChI | InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8) |
| Standard InChI Key | VCMJCVGFSROFHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
The compound is a phosphonate ester prodrug conjugate, combining a modified adenine nucleoside analogue with but-2-enedioic acid (fumaric acid) as a counterion. Its IUPAC name reflects the presence of multiple ester and carbonate functional groups, which are critical for its prodrug activation mechanism . The canonical SMILES string (CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O) confirms the stereochemical arrangement, including the adenine moiety (6-aminopurin-9-yl) linked to a propan-2-yloxymethyl group and phosphoryl-based ester chains .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H34N5O14P | |
| Molecular Weight | 635.5 g/mol | |
| Counterion | But-2-enedioic acid (fumaric acid) | |
| PubChem CID | 53394991 | |
| Standard InChIKey | VCMJCVGFSROFHV-UHFFFAOYSA-N |
The fumaric acid counterion enhances solubility and bioavailability, a common strategy in prodrug design for nucleotide analogues like tenofovir disoproxil fumarate (TDF) . Structural comparisons with TDF reveal shared motifs, including the adenine base and phosphonate ester linkages, but this compound features additional carbonate and oxymethyl groups that may alter metabolic stability .
Regulatory and Research Implications
This compound is classified as "for research use only," emphasizing its role in pharmaceutical development rather than direct therapeutic application. Key research priorities include:
-
Metabolic Studies: Characterization of hydrolysis pathways and active metabolite formation.
-
Resistance Monitoring: Assessment of cross-resistance with existing tenofovir-resistant viral strains.
-
Formulation Optimization: Strategies to minimize impurity levels during TDF synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume